
Einecs 234-681-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium-iron alloy is a compound that combines zirconium and iron to create a material with unique properties. Zirconium is known for its low absorption cross-section of thermal neutrons, high hardness, ductility, and corrosion resistance . When alloyed with iron, these properties are enhanced, making zirconium-iron alloy a valuable material in various industrial applications, particularly in nuclear technology and aerospace engineering.
準備方法
Synthetic Routes and Reaction Conditions: Zirconium-iron alloy can be synthesized through several methods, including:
Chemical Synthesis: This involves the reduction of zirconium tetrachloride with iron in a high-temperature environment.
Mechanical Alloying: This method involves the mechanical mixing of zirconium and iron powders, followed by high-energy ball milling to achieve a uniform alloy composition.
Industrial Production Methods:
Arc Melting: In this method, zirconium and iron are melted together in an electric arc furnace.
Powder Metallurgy: This involves compacting zirconium and iron powders into a desired shape and then sintering them at high temperatures to form a solid alloy.
Types of Reactions:
Reduction: The alloy can be reduced using hydrogen or other reducing agents to remove oxygen impurities.
Substitution: In some reactions, zirconium or iron atoms in the alloy can be substituted with other metal atoms to modify its properties.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Commonly uses hydrogen gas or carbon monoxide as reducing agents at high temperatures.
Substitution: Requires the presence of other metal salts or oxides in a high-temperature environment.
Major Products:
Oxidation: Forms zirconium oxide and iron oxide.
Reduction: Produces pure zirconium-iron alloy with reduced oxygen content.
Substitution: Results in modified zirconium-iron alloy with different metal atoms incorporated.
科学的研究の応用
Zirconium-iron alloy has a wide range of applications in scientific research, including:
Nuclear Technology: Used as cladding material for fuel rods in nuclear reactors due to its low neutron absorption and high corrosion resistance.
Aerospace Engineering: Employed in the construction of aircraft and spacecraft components because of its high strength-to-weight ratio and resistance to high temperatures.
Biomedical Implants: Utilized in medical devices and implants due to its biocompatibility and resistance to body fluids.
Catalysis: Acts as a catalyst in various chemical reactions, particularly in the petrochemical industry.
作用機序
The effectiveness of zirconium-iron alloy in its applications is primarily due to its unique combination of properties:
Corrosion Resistance: The formation of a stable oxide layer on the surface of the alloy prevents further oxidation and corrosion.
Mechanical Strength: The alloy’s high hardness and ductility provide excellent mechanical properties, making it suitable for high-stress environments.
Thermal Stability: The alloy maintains its structural integrity at high temperatures, which is crucial for applications in nuclear reactors and aerospace.
類似化合物との比較
Zirconium-Nickel Alloy: Known for its high corrosion resistance and mechanical strength, but has a higher neutron absorption cross-section compared to zirconium-iron alloy.
Zirconium-Titanium Alloy: Offers excellent corrosion resistance and biocompatibility, making it suitable for biomedical applications, but lacks the high-temperature stability of zirconium-iron alloy.
Zirconium-Niobium Alloy: Used in nuclear reactors due to its low neutron absorption and high strength, but is more expensive to produce than zirconium-iron alloy.
Uniqueness of Zirconium-Iron Alloy: Zirconium-iron alloy stands out due to its balanced combination of low neutron absorption, high corrosion resistance, mechanical strength, and thermal stability. These properties make it an ideal material for demanding applications in nuclear technology, aerospace, and biomedical fields .
特性
CAS番号 |
12023-45-9 |
|---|---|
分子式 |
Fe2Zr |
分子量 |
202.91 g/mol |
IUPAC名 |
iron;zirconium |
InChI |
InChI=1S/2Fe.Zr |
InChIキー |
RCAUCPAXYOMLQG-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Fe].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


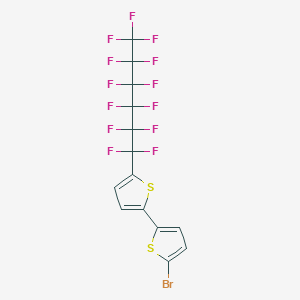

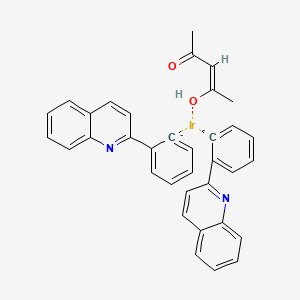
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)


![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)
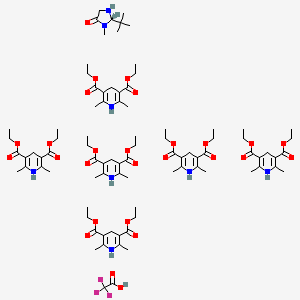
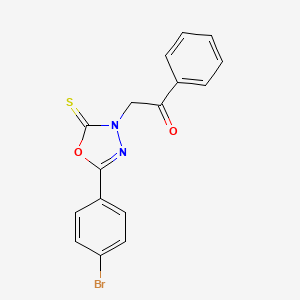
![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)

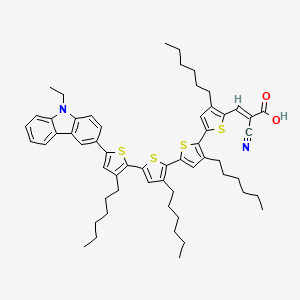

![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
